2-Isopropylthioxanthone
Overview
Description
2-Isopropyl Thioxanthone is an organic compound with the molecular formula C16H14OS. It is a derivative of thioxanthone, which is known for its photochemical properties. This compound is widely used as a photoinitiator in various industrial applications, particularly in the printing and packaging industries .
Mechanism of Action
Target of Action
2-Isopropylthioxanthone (ITX) is a photoinitiator that is widely used in printing ink of packaging materials . The primary target of ITX is the acrylic component of inks .
Mode of Action
ITX absorbs energy when exposed to ultraviolet (UV) light and undergoes a photochemical reaction . This reaction leads to the formation of reactive radicals, such as thioxanthone radicals . These radicals then initiate the polymerization of monomers present in the ink formulation .
Biochemical Pathways
The biochemical pathway of ITX involves the excitation of thioxanthone by visible light irradiation and its excited triplet state undergoes reduction with iPr2NEt to furnish the corresponding radical anion . This radical anion reduces Ni (ii) species to Ni (0) species regenerating thioxanthone .
Pharmacokinetics
It’s known that the same color of light used for the 2-photon excitation of itx, leading to population of the triplet manifold through intersystem crossing, also depletes this triplet population via linear absorption followed by reverse intersystem crossing (risc) .
Result of Action
The result of ITX’s action is the rapid curing of the ink, causing the liquid ink film to dry . This process results in the solidification of the ink and forms a durable and resistant film on the surface of the packaging material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ITX. For instance, the intensity and wavelength of the UV light source can affect the efficiency of the photoinitiation process . Additionally, concerns have been raised about ITX’s migration potential from printed packaging materials into food . As a result, regulatory authorities have imposed strict limits on this compound migration levels in food contact materials .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Isopropylthioxanthone are largely related to its role as a photoinitiator. The compound’s photochemical reaction under UV light generates free radicals, which can initiate rapid polymerization for efficient curing
Cellular Effects
This compound has been shown to have cytotoxic effects when combined with certain chemicals . It does not induce cytotoxicity on its own
Molecular Mechanism
The molecular mechanism of this compound involves its photochemical reaction under UV light. This reaction generates free radicals, which can initiate rapid polymerization
Temporal Effects in Laboratory Settings
It is known that the compound’s photochemical reaction under UV light generates free radicals, which can initiate rapid polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Isopropyl Thioxanthone typically involves the condensation of 4-isopropylbenzenethiol with 2-chlorobenzoic acid. The reaction is carried out in the presence of a solvent like tetraline and an alkaline medium such as lithium hydroxide. The reaction mixture is heated to a temperature range of 180-190°C for about 6 hours. The product is then isolated through steps like exsolution, neutralization, cyclization, hydrolysis, and recrystallization .
Industrial Production Methods: Another method involves reacting benzoic acid with cumene and sulfur using a solid super-acid catalyst at temperatures between 80-150°C. The reaction mixture is then cooled, extracted with toluene, and purified using silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl Thioxanthone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioxanthene derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents like bromine and zinc chloride are used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthone derivatives.
Scientific Research Applications
2-Isopropyl Thioxanthone is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a photoinitiator in polymerization reactions, enabling the formation of polymers under UV light.
Biology: It is used in the study of enzyme kinetics and protein-protein interactions.
Industry: It is used in the production of UV-cured inks, coatings, and adhesives .
Comparison with Similar Compounds
- Thioxanthone
- 2-Methyl Thioxanthone
- 2-Chloro Thioxanthone
Comparison: 2-Isopropyl Thioxanthone is unique due to its high triplet energy and relatively long triplet lifetime, which enhance its efficiency as a photoinitiator. Compared to other thioxanthone derivatives, it offers better performance in UV-curing applications and has a broader range of industrial uses .
Properties
IUPAC Name |
2-propan-2-ylthioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALPKYXQZGAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044691 | |
Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Pellets or Large Crystals | |
Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5495-84-1 | |
Record name | 2-Isopropylthioxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl thioxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYLTHIOXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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